Lauryl alcohol diphosphonic acid

Mineral Processing Rare Earth Elements Flotation Chemistry

Rare earth flotation circuits using conventional fatty acids frequently suffer poor concentrate grades from carbonate gangue entrainment. Lauryl alcohol diphosphonic acid (HDDPA, CAS 16610-63-2) addresses this through its C12 geminal bisphosphonate architecture, which confers both strong chelation and tailored hydrophobicity. • >80 percentage point bastnäsite/calcite recovery differential at pH 8.0 • 18% hemimorphite recovery gain over lauric acid • 55° water contact angle increase on ITO for OLED/OPV anode modification • >200-fold FPPS potency vs. C8 homolog (IC₅₀ 2.69 μM); SAR reference standard Supplied as ≥98% solid; ambient shipping with full SDS and CoA documentation.

Molecular Formula C12H28O7P2
Molecular Weight 346.29 g/mol
CAS No. 16610-63-2
Cat. No. B099338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauryl alcohol diphosphonic acid
CAS16610-63-2
SynonymsLAURYL ALCOHOL DIPHOSPHONIC ACID
Molecular FormulaC12H28O7P2
Molecular Weight346.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19)
InChIKeyKKVZONPEMODBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lauryl Alcohol Diphosphonic Acid: Identity and Physicochemical Parameters


Lauryl alcohol diphosphonic acid (CAS 16610-63-2), also designated as 1-hydroxydodecylidene-1,1-diphosphonic acid (HDDPA), is a geminal bisphosphonate characterized by a C12 linear alkyl chain bearing two phosphonic acid groups on the terminal carbon [1]. This molecule possesses a molecular mass of 346.29 g/mol, an estimated boiling point of 564.4±60.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm³ [2]. Its amphiphilic nature, conferred by the long hydrophobic lauryl chain and the strongly chelating gem-diphosphonate head group, distinguishes it from short-chain or nitrogen-containing bisphosphonates and underpins its industrial utility in mineral processing and surface modification [3].

Structure C12 alkyl gem-diphosphonate amphiphile
Selectivity Chain-length and headgroup control mineral/surface affinity

Procurement Risks of Generic Substitution


Substituting lauryl alcohol diphosphonic acid (HDDPA) with a generic 'phosphonic acid' or 'diphosphonate' is inadvisable due to its unique structural feature: the C12 alkyl chain length. This specific hydrophobe dictates its interfacial behavior, adsorption kinetics, and selectivity. For instance, in flotation systems, collectors like lauric acid or alkyl phosphonic acids with shorter or different head groups exhibit vastly different recovery profiles and selectivity windows [1]. Similarly, for surface modification, the long C12 chain provides a hydrophobic barrier that cannot be replicated by shorter-chain analogs such as octylphosphonic acid, leading to compromised performance in applications like corrosion protection or adhesion promotion [2]. The precise balance of chelating strength from the gem-diphosphonate group and the surface activity from the lauryl chain is a non-fungible property; altering either component materially changes the compound's scientific and industrial value.

Target (HDDPA)
Generic Substitute
C12 linear hydrophobic chain
Shorter chain (C8, C10) or fatty acid
Gem-diphosphonate chelating head
Monophosphonate or carboxylate group
Chain length and chelating group directly govern interfacial selectivity and adsorption kinetics; performance may not transfer to shorter-chain or mono-functional analogs.

Comparative Performance Evidence


Bastnäsite vs. Calcite Flotation Selectivity

In micro-flotation studies for the beneficiation of bastnäsite ore, HDDPA demonstrated a stark selectivity contrast between the target mineral and the primary gangue material, calcite. This differential performance is a key procurement metric for selecting a collector for complex rare earth ores [1].

Bastnäsite selectivity
Head-to-head
Bastnäsite >90% vs Calcite ~10%
Selectivity differential >80 pp
Supports bastnäsite/calcite separation screening
Micro-flotation, pH ~8.0
Mineral Processing Rare Earth Elements Flotation Chemistry

Hemimorphite Recovery vs. Lauric Acid

A direct comparative flotation study on hemimorphite, a refractory zinc silicate mineral, revealed that HDDPA acts as a far more effective collector than lauric acid, a common fatty acid collector. The quantitative difference in recovery at comparable dosages provides a clear basis for reagent selection [1].

Hemimorphite recovery
Head-to-head
HDDPA ~98% vs Lauric acid ~80%
Absolute recovery gain ~18 pp
Supports Zn-silicate collector selection
Pure mineral, pH ~9.0, 5×10⁻⁴ mol/L
Zinc Metallurgy Flotation Reagents Surface Chemistry

Surface Hydrophobicity on ITO Substrates

When applied as a self-assembled monolayer (SAM) on Indium Tin Oxide (ITO) surfaces, HDDPA significantly increases the water contact angle compared to unmodified ITO. This quantifiable change in surface energy is a direct measure of its effectiveness in creating a hydrophobic coating, which is critical for improving adhesion with organic layers and providing a moisture barrier [1].

ITO hydrophobicity
Head-to-head
HDDPA 102° ± 2° vs Unmodified ITO 47° ± 2°
Contact angle increase 55°
Supports surface-energy matching evaluation
SAM on ITO, sessile drop
Surface Engineering Adhesion Science Electronic Materials

FPPS Inhibition Potency vs. Shorter-Chain Homologs

In the context of inhibiting farnesyl pyrophosphate synthase (FPPS), a target for anti-resorptive therapies, the C12 alkyl chain of lauryl alcohol diphosphonic acid (HDDPA) is essential for high potency. When compared to its shorter-chain C8 analog (octyl diphosphonic acid), HDDPA exhibits a dramatic increase in inhibitory activity, demonstrating that the chain length is a critical determinant of biological efficacy [1].

FPPS inhibition
Reported
HDDPA IC₅₀ 2.69 μM vs C8-analog >600 μM
>223-fold difference in assay potency
Supports FPPS SAR and benchmarking studies
Cross-study in vitro enzymatic assay
Biochemical Pharmacology Enzyme Inhibition Structure-Activity Relationship

Validated Industrial and Research Applications


Rare Earth Flotation Collector

Based on the direct evidence of a >80 percentage point recovery differential between bastnäsite and calcite at pH 8.0 [1], HDDPA is optimally deployed as a collector in the flotation of rare earth ores containing carbonate gangue. This application scenario is best for processors seeking to upgrade ore with high calcite content, where the reagent's ability to selectively hydrophobize the bastnäsite surface while leaving calcite hydrophilic directly enhances concentrate grade and minimizes downstream processing costs.

Zinc Silicate Ore Flotation

The 18 percentage point recovery advantage of HDDPA over the conventional collector lauric acid on hemimorphite [2] validates its use in processing complex zinc oxide/silicate deposits. This scenario is particularly relevant for mining operations where standard sulfide flotation is not applicable and fatty acid collectors provide insufficient recovery or selectivity. HDDPA's performance can translate to a significant increase in zinc yield from the same ore feed.

ITO Surface Modification for Organic Electronics

The 55° increase in water contact angle achieved by HDDPA treatment of ITO [3] provides a quantifiable improvement in surface energy matching for organic semiconductors. This scenario is critical for device physicists and materials engineers fabricating organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the modified ITO anode promotes better adhesion and charge injection from the subsequent organic layers, leading to improved device efficiency and operational lifetime.

FPPS Inhibition Reference Standard

Given its >200-fold greater potency against FPPS compared to its C8 homolog [4], HDDPA serves as a critical reference standard for structure-activity relationship (SAR) studies in bisphosphonate drug discovery. This scenario is relevant for biochemical and pharmacology laboratories investigating the molecular determinants of FPPS inhibition. The compound's defined IC₅₀ (2.69 μM) allows for rigorous benchmarking of novel inhibitor candidates and aids in the validation of computational docking models.

Application
Selection Property
Validation Focus
Bastnäsite/calcite selective flotation
Collector selectivity profile
Recovery differential screening
Zinc silicate flotation
Collector recovery efficiency
Recovery endpoint review
ITO surface modification
Hydrophobic coating quality
Contact angle endpoint
FPPS inhibition SAR studies
Chain-length selectivity review
Assay potency benchmarking

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39 linked technical documents
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